1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3 It is a cyclobutane derivative characterized by the presence of a methoxy group and a carboxylic acid group on the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylcyclobutanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 1-methoxy-3,3-dimethylcyclobutane-1-carboxaldehyde or this compound.
Reduction: Formation of 1-methoxy-3,3-dimethylcyclobutanol or 1-methoxy-3,3-dimethylcyclobutane-1-carboxaldehyde.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy group and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-methoxy-3,3-dimethylcyclobutanol: Similar structure but with an alcohol group instead of a carboxylic acid.
1-methoxy-3,3-dimethylcyclobutane-1-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
3,3-dimethylcyclobutane-1-carboxylic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.
Uniqueness
1-methoxy-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1936373-81-7 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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